molecular formula C4H10O2Sn B14725694 (Formyloxy)(trimethyl)stannane CAS No. 13241-53-7

(Formyloxy)(trimethyl)stannane

Cat. No.: B14725694
CAS No.: 13241-53-7
M. Wt: 208.83 g/mol
InChI Key: WKBCVTAHVSSVAU-UHFFFAOYSA-M
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Description

(Formyloxy)(trimethyl)stannane is an organotin compound with the molecular formula C₄H₁₀O₂Sn, structurally characterized by a trimethyltin group bonded to a formyloxy (OCHO) moiety. This compound is synthesized via formylation reactions, as demonstrated in the preparation of stannane intermediates for dye-sensitized solar cells (DSSCs) . Its key feature is the electrophilic formyloxy group, which participates in cross-coupling reactions such as the Stille coupling, enabling applications in organic electronics and photovoltaics . The compound’s ¹H NMR spectrum shows a distinct singlet at δ 8.18 for the formyl proton, a hallmark of its structure .

Properties

CAS No.

13241-53-7

Molecular Formula

C4H10O2Sn

Molecular Weight

208.83 g/mol

IUPAC Name

trimethylstannyl formate

InChI

InChI=1S/CH2O2.3CH3.Sn/c2-1-3;;;;/h1H,(H,2,3);3*1H3;/q;;;;+1/p-1

InChI Key

WKBCVTAHVSSVAU-UHFFFAOYSA-M

Canonical SMILES

C[Sn](C)(C)OC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: (Formyloxy)(trimethyl)stannane can be synthesized through various methods. One common approach involves the reaction of trimethyltin chloride with formic acid. The reaction typically occurs under mild conditions and yields this compound as the primary product .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: (Formyloxy)(trimethyl)stannane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives .

Scientific Research Applications

(Formyloxy)(trimethyl)stannane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Formyloxy)(trimethyl)stannane involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to metal centers and influencing their reactivity. It may also participate in redox reactions, altering the oxidation state of tin and other elements involved .

Comparison with Similar Compounds

Key Observations:

Reactivity :

  • The trimethyl group in this compound reduces steric hindrance, enabling faster reaction kinetics in cross-couplings compared to bulkier tributyl or triphenyl derivatives .
  • Formyloxy groups are more electrophilic than acetyloxy groups, favoring nucleophilic substitutions in DSSC sensitizer synthesis .

Stability :

  • Triphenylstannanes (e.g., (acetyloxy)triphenylstannane) exhibit higher thermal stability due to aromatic conjugation, but their environmental persistence raises regulatory concerns .
  • Tributyltin compounds face strict usage restrictions under the Stockholm Convention due to bioaccumulation .

Applications :

  • This compound’s role in photovoltaic dyes (e.g., TTZ6) highlights its niche in renewable energy .
  • Acetyloxy derivatives dominate agrochemical applications, whereas dibutyl analogs are explored for polymer modifications .

Research Findings

  • Synthetic Utility : this compound is pivotal in one-pot syntheses of DSSC dyes, where selective deprotection of the formyl group preserves the Sn–C bond .
  • Chemoselectivity : Formyloxy groups exhibit superior reactivity over methoxy or methyl groups in tin-mediated reactions, as demonstrated in mechanistic studies of silicon analogs .
  • Environmental Impact : Tributyltin derivatives are phased out in industrial settings due to ecotoxicity, shifting focus toward less persistent trimethyl variants .

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